molecular formula C5H7ClN2O4S3 B15339209 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl Chloride

2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl Chloride

Cat. No.: B15339209
M. Wt: 290.8 g/mol
InChI Key: NTFMXWLCPCZWJU-UHFFFAOYSA-N
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Description

2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl Chloride (MFCD31716107) is a high-purity sulfonyl chloride reagent with the molecular formula C5H7ClN2O4S3 and a molecular weight of 290.77 . This compound is exclusively For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal applications. As a specialized bifunctional reagent, it is primarily valued in medicinal chemistry for the synthesis of novel sulfonamide-containing heterocycles, particularly in constructing complex thiazole derivatives . The thiazole ring is a privileged scaffold in drug discovery, and this reagent enables the introduction of both a dimethylsulfamoyl group and a highly reactive sulfonyl chloride handle. The sulfonyl chloride moiety readily undergoes reactions with nucleophiles such as amines to form sulfonamides, a key functional group in the development of antimicrobial and anticancer agents . Researchers utilize this compound to generate novel molecules for screening against multidrug-resistant bacterial strains like MRSA and VRE, as well as pathogenic fungi . Its application is essential in exploring structure-activity relationships and developing new enzyme inhibitors, such as urease and α-glucosidase inhibitors, for potential therapeutic intervention .

Properties

Molecular Formula

C5H7ClN2O4S3

Molecular Weight

290.8 g/mol

IUPAC Name

2-(dimethylsulfamoyl)-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C5H7ClN2O4S3/c1-8(2)15(11,12)5-7-3-4(13-5)14(6,9)10/h3H,1-2H3

InChI Key

NTFMXWLCPCZWJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride typically involves the reaction of thiazole with chlorosulfonic acid followed by the introduction of N,N-dimethylsulfamoyl group. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that involve the use of specialized reactors and continuous flow systems. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key findings include:

Reaction with Amines

  • Primary/secondary amines displace the chloride to form sulfonamides.

  • Example: Reaction with cyclohexenoxide yields 2-chlorocyclohexanone and tetramethylsulfamide (5) under basic conditions .

NucleophileProductReaction ConditionsYield
Cyclohexenoxide2-Chlorocyclohexanone + TetramethylsulfamideNa/Li base, RT, 4 h55–86%
TrimethylaminePhenyl N,N-dimethylsulfamateMeCN, 450 nm light, 4 h~10%

Reaction with Thiols

  • Thiols generate sulfonate esters. For example, 2-mercaptopyridine reacts to form pyridine-2-sulfonyl chloride derivatives in the presence of NaOCl/HCl .

Photochemical Reactions

The sulfamoyl group participates in radical-based hydrosulfamoylation under blue light (450 nm) with alkenes:

Mechanism :

  • Eosin Y photocatalyst generates radicals from (TMS)₃SiH.

  • Sulfamoyl chloride undergoes HAT (Hydrogen Atom Transfer) to form sulfamoyl radicals.

  • Radical addition to alkenes produces β-sulfamoyl alkanes .

Conditions :

  • Solvent: MeCN

  • Catalyst: 0.5 mol% Eosin Y

  • Time: 4 h

  • Yield: 60–75% for electron-deficient alkenes .

Reduction of the Chlorosulfonyl Group

  • Soft nucleophiles (e.g., enolates) reduce the sulfonyl chloride to sulfinic acid derivatives.

  • Example: Reaction with sodium cyclohexenoxide generates sulfinimidate anions and SO₂ .

Oxidation

  • The thiazole ring can be oxidized to sulfonic acids under strong oxidative conditions (e.g., H₂O₂/HCl) .

Coupling Reactions

The thiazole ring facilitates cross-coupling via C–H activation:

Palladium-Catalyzed Arylation :

  • Suzuki–Miyaura coupling with arylboronic acids introduces aromatic groups at the 4-position of the thiazole .

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF, 80°C.

Stability and Decomposition

  • Hydrolyzes in aqueous media to 2-(N,N-dimethylsulfamoyl)thiazole-5-sulfonic acid (t₁/₂ = 2 h at pH 7).

  • Thermal decomposition above 150°C releases SO₂ and dimethylamine .

Comparative Reactivity

Functional GroupReactivityPreferred Reaction
Sulfonyl ChlorideHighNucleophilic substitution
Sulfamoyl ChlorideModerateRadical addition
Thiazole RingLowCoupling/oxidation

This compound’s dual functionality enables applications in synthesizing sulfonamide drugs, agrochemicals, and photoresponsive materials. Future research should explore its use in asymmetric catalysis and polymer chemistry.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is used as a reagent for the introduction of sulfonamide groups into other molecules. It is also employed in the synthesis of heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including its use as an inhibitor in enzyme assays and its role in the development of new pharmaceuticals.

Medicine: 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride is used in the synthesis of drugs that target various diseases. Its derivatives have shown promise in the treatment of conditions such as cancer and neurological disorders.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its sulfonamide group is particularly reactive, allowing it to form stable bonds with various functional groups.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Primary Applications
2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl chloride C₅H₈ClN₃O₄S₃ ~305.5 N,N-Dimethylsulfamoyl (position 2) High electrophilicity due to dual electron-withdrawing groups Pharmaceuticals, cyclization reactions
2-(Cyclopropanecarboxamido)thiazole-5-sulfonyl chloride C₇H₇ClN₂O₃S₂ ~266.7 Cyclopropanecarboxamido (position 2) Moderate reactivity; steric hindrance from cyclopropane Intermediate in peptide synthesis
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride C₅H₂Cl₂N₂O₂S₂ 257.12 Chloroimidazo-thiazole fused ring Enhanced stability due to aromaticity Building block for heterocycles
2-Acetamido-1,3-thiazole-5-sulfonyl chloride C₅H₅ClN₂O₃S₂ 240.68 Acetamido (position 2) Hydrolytically stable; mild reactivity Biochemical research
5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride C₉H₇ClF₃N₂O₂S₂ ~354.8 Trifluoromethylpyrazole (position 5) High lipophilicity; acid resistance Agrochemicals, fluorinated compounds

Reactivity and Solvolysis Behavior

  • Target Compound : Demonstrates rapid solvolysis in aqueous-organic media due to the electron-withdrawing N,N-dimethylsulfamoyl group, which enhances the electrophilicity of the sulfonyl chloride. This property is critical for its use in SN2 reactions .
  • Comparison :
    • 2-Acetamido-1,3-thiazole-5-sulfonyl chloride exhibits slower solvolysis due to the electron-donating acetamido group, reducing electrophilicity .
    • 6-Chloroimidazo-thiazole derivatives show intermediate reactivity, as aromatic stabilization counteracts electron withdrawal .

Pharmaceutical Relevance

  • The dimethylsulfamoyl group in the target compound enhances binding to enzymatic targets (e.g., kinase ATP pockets) via hydrogen bonding and hydrophobic interactions .
  • In contrast, trifluoromethylpyrazole-substituted analogs (e.g., ) are prioritized in agrochemicals due to their resistance to metabolic degradation .

Q & A

Q. What are the standard synthetic routes for preparing 2-(N,N-Dimethylsulfamoyl)thiazole-5-sulfonyl Chloride?

The compound is synthesized via sulfonation of the thiazole precursor followed by chlorination. A common method involves reacting the corresponding sulfonic acid derivative with thionyl chloride (SOCl₂) under reflux conditions in anhydrous dichloromethane (DCM). The reaction requires strict moisture control to avoid hydrolysis of the sulfonyl chloride group. Structural confirmation is achieved via 1^1H/13^13C NMR and IR spectroscopy to verify the presence of the sulfonyl chloride (-SO₂Cl) and dimethylsulfamoyl (-N(CH₃)₂SO₂) groups .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Analytical techniques include:

  • NMR Spectroscopy : To confirm the absence of unreacted starting materials and verify substituent positions on the thiazole ring.
  • IR Spectroscopy : Peaks at ~1360 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch) confirm sulfonyl chloride formation.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₅H₆ClN₂O₃S₂) and isotopic patterns .

Q. What nucleophilic reactions are typically employed using this sulfonyl chloride?

The sulfonyl chloride group reacts with amines to form sulfonamides, a key step in drug discovery. For example, reaction with primary amines (e.g., benzylamine) in DCM at 0–25°C yields sulfonamide derivatives. The reaction is monitored by TLC, and excess amine is neutralized with dilute HCl. This method is scalable for synthesizing libraries of bioactive compounds .

Advanced Research Questions

Q. How does the electronic environment of the thiazole ring influence the reactivity of the sulfonyl chloride group?

The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution. Density Functional Theory (DFT) studies suggest that the 5-position sulfonyl chloride exhibits higher reactivity than analogous benzene derivatives due to reduced steric hindrance and resonance stabilization from the thiazole’s nitrogen atom. This property is exploited in regioselective coupling reactions .

Q. What strategies mitigate competing side reactions during solvolysis or hydrolysis of this compound?

Hydrolysis to the sulfonic acid is a common side reaction. To suppress this:

  • Use anhydrous solvents (e.g., DCM or THF) and molecular sieves.
  • Maintain low temperatures (0–5°C) during reactions with protic nucleophiles (e.g., alcohols).
  • Add triethylamine as a HCl scavenger to prevent acid-catalyzed decomposition .

Q. How can contradictions in biological activity data for sulfonamide derivatives be resolved?

Discrepancies in cytotoxicity or enzyme inhibition assays often arise from variations in:

  • Stereoelectronic Effects : Substituents on the thiazole ring (e.g., methyl vs. phenyl) alter binding affinities.
  • Assay Conditions : pH-dependent solubility (e.g., sulfonamides may precipitate in acidic media, reducing apparent activity).
  • Metabolic Stability : Derivatives with electron-donating groups show faster hepatic clearance in vitro. Standardized protocols (e.g., fixed pH buffers, controlled incubation times) and comparative molecular docking studies are recommended to reconcile data .

Q. What photoredox methodologies enable radical-based functionalization of this compound?

Under visible light activation, N,N-dimethylsulfamoyl chloride generates sulfamoyl radicals via single-electron transfer (SET) using tris(trimethylsilyl)silane (TTMSS) as a hydrogen donor. This approach facilitates C–H functionalization of alkanes or alkenes, yielding alkyl/allyl sulfonamides. Optimization involves adjusting light intensity (450 nm LEDs) and catalyst loading (e.g., Ru(bpy)₃²⁺) to control radical chain propagation .

Methodological Best Practices

  • Storage : Store under argon at –20°C to prevent hydrolysis.
  • Handling : Use Schlenk lines for moisture-sensitive reactions.
  • Scalability : Gram-scale synthesis is feasible with continuous flow reactors to enhance yield and reproducibility .

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